1-Cinnamoylpiperazine

Descripción

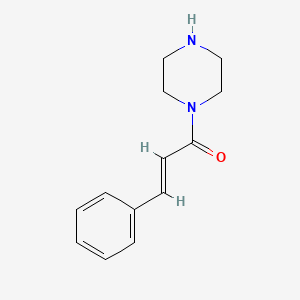

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-phenyl-1-piperazin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCYXQODDJUHQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-27-6, 84935-37-5 | |

| Record name | 55486-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 84935-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Preparation of Cinnamyl Chloride

- Reactants: Hydrochloric acid, formaldehyde, and vinylbenzene (styrene).

- Procedure: In a reaction vessel, hydrochloric acid and formaldehyde are mixed and stirred. Vinylbenzene is added slowly while warming the mixture to 80–105 °C (optimal temperature around 90–95 °C).

- Reaction time: Approximately 5 hours.

- Outcome: Cinnamyl chloride is formed with a purity of about 98.2–99.5% and a yield close to 100%.

- The reaction avoids the use of nitric acid catalyst, reducing environmental pollution.

Step 2: Preparation of this compound

- Reactants: Anhydrous piperazine and ethanol.

- Procedure: Piperazine is dissolved in ethanol and warmed to 60–80 °C (optimal around 70 °C) for 30 minutes. Then cinnamyl chloride from Step 1 is added, and the mixture is stirred for 1 hour.

- Outcome: The crude product mixture is obtained.

Step 3: Purification of this compound

- Procedure: The reaction mixture undergoes vacuum distillation at 55–65 °C under pressure less than -0.08 MPa to remove solvents.

- Then water and 30% liquid caustic soda are added, and the mixture is warmed to 75–85 °C with stirring.

- Toluene is added, and after standing, the alkali layer is separated.

- The organic layer is distilled under vacuum to remove solvents, yielding purified this compound.

- Purity achieved: >98.8%, yield: 70.6–75%.

Summary Table of Key Parameters and Results

| Step | Conditions | Temperature (°C) | Time | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Cinnamyl chloride | HCl + formaldehyde + vinylbenzene | 80–105 (opt. 90) | 5 hours | 98.2–99.5 | ~100 |

| Reaction with piperazine | Ethanol, piperazine, stirring | 60–80 (opt. 70) | 1.5 hours | - | - |

| Purification | Vacuum distillation + caustic soda + toluene | 55–85 (opt. 75–80) | - | >98.8 | 70.6–75 |

Research Findings and Advantages

- The method avoids harsh catalysts like nitric acid, reducing waste and environmental impact.

- Optimized temperature control improves yield and purity.

- The process is scalable, demonstrated by large batch sizes (e.g., 250 kg HCl, 75 kg vinylbenzene).

- The final product purity reaches up to 99.5%, suitable for pharmaceutical applications.

Alternative Synthetic Route from Literature (EP1346987NWB1)

Another documented method involves the synthesis of this compound via acylation of piperazine derivatives:

- Preparation of 1-Cinnamoyl-4-formylpiperazine intermediate.

- Dissolution in chloroform under nitrogen atmosphere.

- Acidic treatment with a mixture of concentrated hydrochloric acid and methanol at room temperature for about 20 hours.

- Catalytic hydrogenation to reduce intermediates.

- Purification by filtration and distillation under reduced pressure.

- Yield reported: approximately 97.3%.

This method involves more steps and uses catalytic hydrogenation but achieves high yield and purity.

Comparative Analysis of Preparation Methods

| Feature | Patent CN101624384A Method | Literature Method (EP1346987NWB1) |

|---|---|---|

| Key Intermediate | Cinnamyl chloride | 1-Cinnamoyl-4-formylpiperazine |

| Reaction Conditions | Mild heating, no strong catalysts | Acidic methanol solution, catalytic hydrogenation |

| Reaction Time | ~5 hours (Step 1) + 1.5 hours (Step 2) | ~20 hours (acidic treatment) + 2 hours (hydrogenation) |

| Purity of Final Product | >98.8% | ~97.3% |

| Yield | 70.6–75% | ~97.3% |

| Environmental Considerations | Reduced waste, no nitric acid catalyst | Uses acid and hydrogenation catalyst |

| Scalability | Demonstrated on large scale | Laboratory scale |

Summary and Recommendations

The preparation of this compound is effectively achieved via a two-step synthesis involving cinnamyl chloride and piperazine, followed by purification. The method described in patent CN101624384A is notable for its environmental friendliness, high yield, and purity, making it suitable for industrial-scale production.

The alternative method involving acylation and catalytic hydrogenation offers high yield but is more complex and time-consuming.

For practical and industrial applications, the optimized method from CN101624384A is recommended due to:

- Simpler reaction conditions

- Avoidance of hazardous catalysts

- High purity and acceptable yield

- Scalable process parameters

Análisis De Reacciones Químicas

Types of Reactions

1-Cinnamoylpiperazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction can yield the corresponding amine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperazine derivatives with reduced cinnamoyl groups.

Substitution: Various substituted piperazine derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-cinnamoylpiperazine and its derivatives. A notable study investigated the anti-cancer activity of cinnamate derivatives against breast cancer cells (MCF-7). The results showed that certain derivatives exhibited substantial cytotoxicity, with inhibition rates exceeding 90% at specific concentrations. The structure-activity relationship indicated that the amide structure present in these compounds significantly contributes to their anticancer activity, making them promising candidates for further development in cancer therapy .

Table 1: Cytotoxicity of Cinnamate Derivatives Against MCF-7 Cells

| Compound | Concentration (μg/ml) | % Inhibition |

|---|---|---|

| Compound 8 | 100 | 94.8 |

| Compound 8 | 40 | 90.8 |

| Compound 9 | 100 | 85.0 |

| Compound 7 | 100 | 80.0 |

Antimicrobial Properties

The antimicrobial potential of cinnamoyl-substituted derivatives has also been explored. A study focused on methyl α-d-mannopyranoside derivatives demonstrated significant antifungal activity against various strains, suggesting that modifications like the incorporation of cinnamoyl groups can enhance antimicrobial efficacy. The molecular docking studies indicated strong binding affinities with target proteins associated with microbial infections, reinforcing the potential for developing new antimicrobial agents based on this compound .

Table 2: Antimicrobial Activity of Cinnamoyl Derivatives

| Compound | Activity Type | Target Organism | % Inhibition |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | 75 |

| Compound B | Antibacterial | E. coli | 70 |

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties. One study evaluated the neuroprotective effects of several piperazine derivatives under conditions of glutamate deprivation. The results suggested that certain compounds could enhance cell survival rates, indicating their potential for treating neurodegenerative diseases .

Table 3: Neuroprotective Activity of Piperazine Derivatives

| Compound | Survival Rate (%) at 1 μM | Survival Rate (%) at 10 μM |

|---|---|---|

| Compound X | 54.45 | 50.24 |

| Compound Y | 60.09 | 57.41 |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of cinnamoylpiperazine derivatives is crucial for optimizing their biological activities. Recent investigations have reported that modifications to the piperazine ring and substituents on the cinnamate moiety significantly influence their potency against various biological targets, including tyrosinase and matrix metalloproteinases (MMPs) involved in cancer progression .

Table 4: SAR Insights for Cinnamate Derivatives

| Modification Type | Biological Target | Observed Effect |

|---|---|---|

| Amide Substitution | MMP-9 | Inhibition |

| Benzyl Group Addition | Tyrosinase | Enhanced Potency |

Case Studies and Research Findings

Several case studies have been conducted to validate the applications of this compound:

- Case Study on Anticancer Properties : A comprehensive analysis involving multiple derivatives revealed that compounds with specific amide structures showed increased inhibition rates against MCF-7 cells, supporting their potential as anticancer agents.

- Neuroprotective Evaluation : Experimental results demonstrated that select piperazine derivatives could significantly increase neuronal survival under stress conditions, suggesting a therapeutic avenue for neuroprotection.

Mecanismo De Acción

The mechanism by which 1-Cinnamoylpiperazine exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antinociceptive and anticonvulsant activities are believed to be mediated through modulation of neuronal ion channels and receptors, reducing neuronal excitability and oxidative stress .

Comparación Con Compuestos Similares

Key Structural Insights :

- Electron-Withdrawing Groups (e.g., -CF₃ in 3-TFMPP): Enhance metabolic stability and receptor binding compared to electron-donating groups (e.g., -OCH₃ in 4-MeOPP) .

- Cinnamoyl vs. Benzyl: The conjugated double bond in cinnamoyl enables stronger π-π stacking, favoring interactions with aromatic residues in enzymes or receptors, unlike the non-conjugated benzyl group in BZP .

- Halogenated Derivatives (e.g., 3-CPP): Chlorine atoms increase molecular polarity and selectivity for serotonin receptors .

Pharmacological Activities

- The cinnamoyl group may modulate dopamine or serotonin pathways .

- BZP and 3-TFMPP: Known for stimulant effects due to dopamine/norepinephrine reuptake inhibition (BZP) and 5-HT₂C receptor agonism (3-TFMPP) .

- 4-MeOPP : Exhibits antidepressant-like effects in preclinical models, likely via 5-HT₁A receptor modulation .

Toxicity and Handling

- This compound: Limited toxicity data available, but standard precautions for piperazine derivatives (e.g., respiratory protection) are recommended .

- BZP : Associated with neurotoxicity and cardiovascular risks in recreational doses .

Actividad Biológica

1-Cinnamoylpiperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from piperazine, a cyclic compound known for its pharmacological properties. The compound features a cinnamoyl group attached to the piperazine ring, which is believed to enhance its biological activity. The general structure can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thus contributing to cellular protection against oxidative stress.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A study investigating the SAR of piperazine derivatives highlighted that the introduction of different substituents on the piperazine ring or the cinnamoyl group can significantly alter potency and selectivity against various biological targets .

| Modification | Effect on Activity |

|---|---|

| Substituent on Cinnamoyl Group | Enhanced antioxidant and antimicrobial activity |

| Variation in Piperazine Ring | Altered neuroprotective effects |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and preserve neuronal function, indicating its potential use in neurodegenerative disease therapies .

Research Findings

Recent research has highlighted the following key findings regarding this compound:

- Potency : In comparative studies, this compound showed comparable or superior potency to other known piperazine derivatives in inhibiting tyrosinase, an enzyme implicated in melanin production .

- Safety Profile : Toxicity assessments indicated that this compound exhibited low cytotoxicity at therapeutic concentrations, supporting its further development for clinical applications .

Q & A

Q. How can enantiomeric resolution of this compound derivatives be achieved?

- Chiral Separation :

- HPLC : Use Chiralpak IA columns with hexane/isopropanol (80:20) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

Methodological Considerations

Q. What computational tools predict synthetic accessibility and retrosynthetic pathways for novel this compound analogs?

- Tools :

- Retrosynthesis AI : Leverage Pistachio and Reaxys databases for one-step reaction predictions .

- DFT Calculations : Optimize transition states for nucleophilic acyl substitution using Gaussian 16 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.